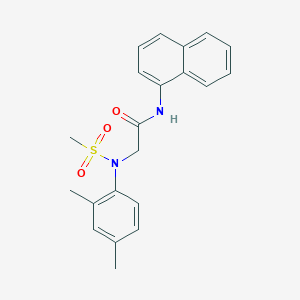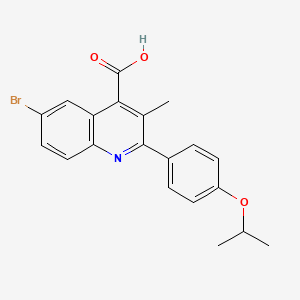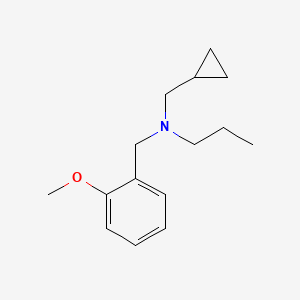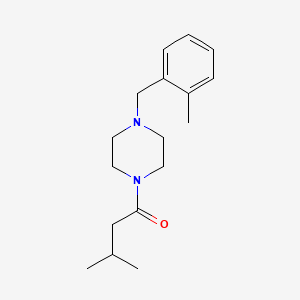![molecular formula C14H22N2O2 B5815729 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol, also known as MPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPMP is a phenol derivative that has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have a range of potential scientific research applications. One area of research where 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been studied is in the treatment of Alzheimer's disease. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have neuroprotective effects, protecting neurons from oxidative damage and reducing the production of beta-amyloid, a protein that is associated with Alzheimer's disease. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective effects on dopaminergic neurons.
Mécanisme D'action
The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol is not fully understood, but it is believed to involve its ability to act as an antioxidant and to modulate the activity of certain enzymes. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may contribute to the neuroprotective effects of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol.
Biochemical and Physiological Effects:
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has also been found to have anti-cancer effects, inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in lab experiments is its ability to cross the blood-brain barrier, allowing it to access the brain and exert its neuroprotective effects. However, one limitation of using 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals or human subjects.
Orientations Futures
There are several future directions for research on 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. One area of research is in the development of new drugs based on the structure of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. Another area of research is in the investigation of the potential use of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Further studies are also needed to fully understand the mechanisms of action of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol involves the reaction of 2-methoxyphenol with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium borohydride to reduce the imine group to an amine group, resulting in the formation of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. This synthesis method has been found to be effective and efficient, producing high yields of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol.
Propriétés
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-15-7-9-16(10-8-15)11-12-5-4-6-13(18-2)14(12)17/h4-6,17H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBIUJZSWGVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

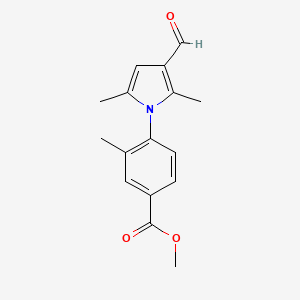
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)


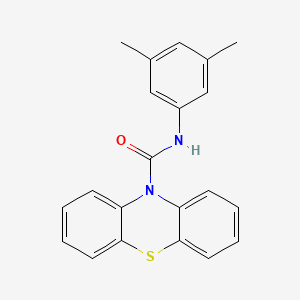
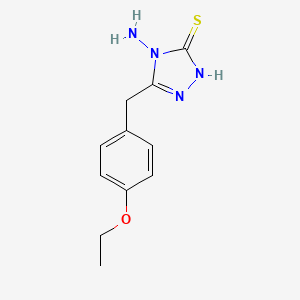
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

